3-Methylquinoline CAS number and properties
3-Methylquinoline CAS number and properties
An In-Depth Technical Guide to 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, outlines relevant experimental protocols, and discusses its biological activities and potential applications.
Core Properties of 3-Methylquinoline
3-Methylquinoline, also known as β-methylquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the 3-position.[1][2] Its unique structure serves as a valuable scaffold in the development of more complex molecules.[3][4]
CAS Number: 612-58-8[2][5][6][7]
Chemical and Physical Data
The fundamental properties of 3-Methylquinoline are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₉N | [1][5][6] |
| Molecular Weight | 143.19 g/mol | [3][5][8] |
| Appearance | Colorless to light yellow liquid or powder to lump | [2][3][5][6] |
| Melting Point | 16-17 °C | [2][5][8] |
| Boiling Point | 252-253 °C | [2][5][8] |
| Density | 1.069 g/mL at 25 °C | [2][5][8] |
| Refractive Index (n20/D) | 1.615 | [2][5][8] |
| Flash Point | 113 °C (closed cup) | [5][8][9] |
| Solubility | Sparingly soluble in water; Soluble in acetonitrile (B52724) and chloroform | [6][10][11] |
| pKa | 5.17 ± 0.11 (Predicted) | [2][6] |
Experimental Protocols
Synthesis of Substituted Quinolines via Doebner-von Miller Reaction
The synthesis of substituted quinolines like 3-Methylquinoline can be achieved through various methods. A common and versatile approach is the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[12] This method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.
General Protocol:
-
Reaction Setup: An appropriate aniline derivative is dissolved in an acidic medium, typically concentrated sulfuric or hydrochloric acid.
-
Addition of Carbonyl Compound: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to introduce a methyl group) is added dropwise to the solution.[13] An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included in the reaction mixture.[12][14]
-
Heating: The mixture is heated, often to reflux, for several hours to facilitate the cyclization and aromatization steps.[13][14]
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with a strong base (e.g., sodium hydroxide).
-
Purification: The crude product is then isolated, often via steam distillation or extraction with an organic solvent.[13][14] Further purification can be achieved through recrystallization or column chromatography to yield the desired quinoline derivative.
Caption: Generalized workflow for the synthesis of substituted quinolines.
Microbial Degradation Analysis
3-Methylquinoline can be utilized as a carbon, nitrogen, and energy source by certain bacteria, such as Comamonas testosteroni 63.[2][5] Investigating this biodegradation pathway is crucial for environmental remediation studies.
Methodology:
-
Culture Preparation: A pure culture of Comamonas testosteroni 63 is grown in a minimal salt medium.
-
Substrate Addition: 3-Methylquinoline is introduced as the sole source of carbon and nitrogen.
-
Incubation: The culture is incubated under controlled aerobic conditions (temperature, pH, and agitation).
-
Monitoring: The degradation of 3-Methylquinoline is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Metabolite Identification: Intermediary metabolites are identified to elucidate the degradation pathway, which often involves hydroxylation at the C2 position.[15]
Biological Activity and Signaling Pathways
Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[16][17] Studies have shown that these compounds can serve as foundational structures for developing new therapeutic agents.[18]
While specific pathway interactions for 3-Methylquinoline are a subject of ongoing research, the broader quinoline class has been shown to modulate key carcinogenic signaling pathways.[19] Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, which are crucial for cell survival, proliferation, and angiogenesis.[20] The aberrant activation of these receptors can lead to the downstream activation of pathways such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, which are central to cancer progression.[20]
Caption: Key signaling pathways modulated by quinoline-based inhibitors.
Applications in Research and Development
3-Methylquinoline is a versatile building block with numerous applications:[3]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of new drug entities, including potential anticancer and anti-inflammatory agents.[4][6][18]
-
Agrochemicals and Dyes: It is widely used in the synthesis of dyes, food coloring agents, and agrochemicals.[2][5][6]
-
Materials Science: The quinoline scaffold is utilized in creating fluorescent dyes for biological imaging and in the production of organic light-emitting diodes (OLEDs).[18]
-
Chemical Research: It is employed as a ligand in the preparation of organometallic complexes and as a solvent in various chemical processes.[2][4][5]
Safety and Handling
3-Methylquinoline is a hazardous chemical that requires careful handling. It is harmful through skin contact and inhalation, causes skin and eye irritation, and is a suspected carcinogen.[5][8][9][21]
| Hazard Information | GHS Classification and Statements | Citations |
| Signal Word | Danger | [2][5][8][9] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [2][5] |
| Hazard Statements | H312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancer | [5][8][9][21] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8][9] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in the dark. | [2][9][11] |
References
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